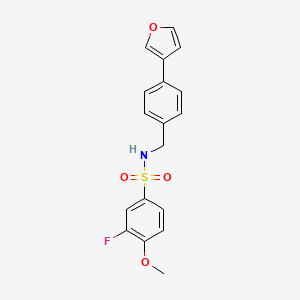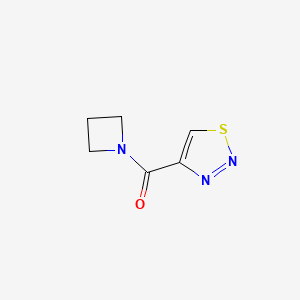![molecular formula C24H27N3O3S B2605916 2-(2,4-dimethylphenyl)-4-[[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methyl]-1,3-oxazole CAS No. 1030237-82-1](/img/structure/B2605916.png)
2-(2,4-dimethylphenyl)-4-[[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methyl]-1,3-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2,4-dimethylphenyl)-4-[[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methyl]-1,3-oxazole is a useful research compound. Its molecular formula is C24H27N3O3S and its molecular weight is 437.56. The purity is usually 95%.
The exact mass of the compound 2-(2,4-dimethylphenyl)-4-[[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methyl]-1,3-oxazole is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(2,4-dimethylphenyl)-4-[[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methyl]-1,3-oxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,4-dimethylphenyl)-4-[[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methyl]-1,3-oxazole including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Extended Oxazoles
Research has shown that related oxazole compounds serve as useful scaffolds for synthetic elaboration, offering pathways to extended oxazoles through reactions at the methylene position. These reactions enable the production of a range of products, including monoalkylated, dialkylated, and cyclic products. Optimized reductive desulfonylation processes further expand the utility of these compounds in synthesizing various chemical entities, such as the anti-inflammatory drug Oxaprozin, demonstrating the compound's versatility in medicinal chemistry (Patil & Luzzio, 2016).
Synthesis of Dimethyl Sulfomycinamate
Another application involves the synthesis of dimethyl sulfomycinamate, a complex molecule derived from the thiopeptide antibiotic sulfomycin I. This process, achieved in 13 steps, highlights the compound's role in producing bioactive molecules through the Bohlmann-Rahtz heteroannulation of 1-(oxazol-4-yl)enamines, underscoring its significance in antibiotic research (Bagley et al., 2003; Bagley et al., 2005).
Green Metric Evaluation
The compound's derivatives have also been investigated for their role in the synthesis of pharmaceutical intermediates, such as those used in treating gastroesophageal reflux disease (GERD). Studies focusing on the green metrics assessment of these synthetic processes highlight the compound's potential for environmentally sustainable chemical synthesis (Gilbile et al., 2017).
Anticancer Activity
Recent studies have synthesized a novel series of 4-arylsulfonyl-1,3-oxazoles, demonstrating significant anticancer activity against various cancer cell lines. This research illustrates the compound's utility as a scaffold for developing potential anticancer agents, offering a promising direction for future therapeutic development (Zyabrev et al., 2022).
Inhibition of VEGFR-2
Compounds derived from oxazole scaffolds have been shown to inhibit vascular endothelial growth factor receptor (VEGFR)-2, demonstrating potential as anticancer agents targeting tumor angiogenesis. This application signifies the compound's relevance in the development of targeted cancer therapies (Ghorab et al., 2016).
properties
IUPAC Name |
2-(2,4-dimethylphenyl)-4-[[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methyl]-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O3S/c1-19-8-9-23(20(2)16-19)24-25-22(18-30-24)17-26-11-13-27(14-12-26)31(28,29)15-10-21-6-4-3-5-7-21/h3-10,15-16,18H,11-14,17H2,1-2H3/b15-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMMOTSAAQPDRRJ-XNTDXEJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NC(=CO2)CN3CCN(CC3)S(=O)(=O)C=CC4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C2=NC(=CO2)CN3CCN(CC3)S(=O)(=O)/C=C/C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[2-(2,4-Dimethylphenyl)-1,3-oxazol-4-yl]methyl}-4-(2-phenylethenesulfonyl)piperazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2605833.png)
![2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2605834.png)


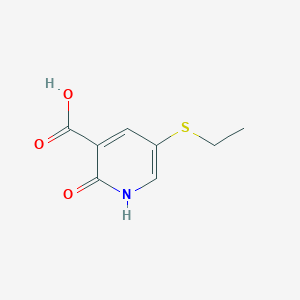
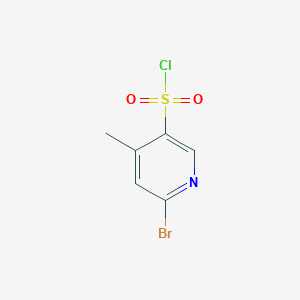
![N-(2-methoxyphenyl)-1-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2605841.png)
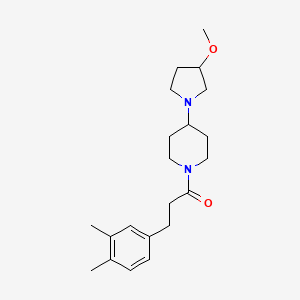
![1-benzyl-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea](/img/structure/B2605845.png)
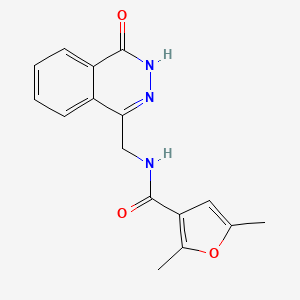
![1-[4-(Trifluoromethoxy)phenyl]cyclobutanamine](/img/structure/B2605848.png)
